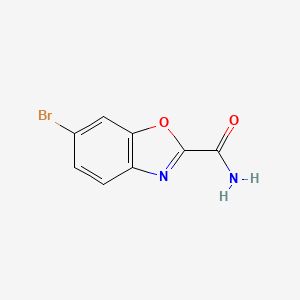

6-Bromo-benzooxazole-2-carboxylic acid amide

Description

Discovery and Development of Benzoxazole Derivatives

Benzoxazole derivatives emerged as critical scaffolds in medicinal chemistry following the isolation of natural products containing oxazole rings in the early 20th century. The fusion of benzene and oxazole rings created a stable heterocyclic system capable of mimicking nucleic acid bases like guanine and adenine, enabling interactions with biological targets. Initial synthetic efforts focused on simple benzoxazoles, but substitutions at the 2-, 5-, and 6-positions later revealed enhanced pharmacological properties. For example, the introduction of bromine at position 6 improved electrophilic reactivity, enabling cross-coupling reactions critical for drug development.

By the 1980s, benzoxazole derivatives like flunoxaprofen and benoxaprofen entered clinical use as anti-inflammatory agents, validating the scaffold’s therapeutic potential. Advances in synthetic methodologies, such as silver-catalyzed decarboxylative cross-coupling and Brønsted acidic ionic liquid (BAIL)-mediated cyclization, further diversified the structural library of benzoxazoles. These innovations laid the groundwork for specialized derivatives like 6-bromo-benzooxazole-2-carboxylic acid amide.

Emergence of this compound in Chemical Research

This compound (CAS: 954239-70-4) gained prominence in the 2010s as a versatile intermediate for drug discovery and materials science. Its molecular formula (C₈H₅BrN₂O₂) combines a brominated benzoxazole core with a carboxamide group, enabling dual functionality in nucleophilic and electrophilic reactions. Early synthetic routes involved condensation of 2-amino-5-bromophenol with chloroacetamide, though modern protocols employ BAIL catalysts or microwave-assisted techniques to improve yields.

The compound’s utility stems from its ability to serve as a precursor for anticancer and antimicrobial agents. For instance, its amide group facilitates hydrogen bonding with biological targets, while the bromine atom enhances lipophilicity and cross-coupling reactivity. Recent studies highlight its role in synthesizing benzoxazole-thiazolidinone hybrids with activity against methicillin-resistant Staphylococcus aureus (MRSA).

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic functionalization of heterocycles to optimize physicochemical properties. The benzoxazole core provides aromatic stability and π-π stacking capabilities, while the carboxamide group introduces hydrogen-bonding motifs critical for target engagement. Bromine at position 6 directs electrophilic substitutions to the 5-position, enabling regioselective modifications.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 390.0 ± 34.0 °C |

| LogP | 1.8 (predicted) |

| Hydrogen Bond Acceptors | 3 |

This compound’s hybrid structure bridges aromatic heterocycles and aliphatic amides, making it a valuable tool for studying charge transfer complexes and supramolecular assemblies.

Relation to Other Benzoxazole Compounds

This compound shares structural motifs with several pharmacologically active benzoxazoles:

- 2-Amino-6-bromobenzoxazole (CAS: 52112-66-0): Lacks the carboxamide group but exhibits antitumor activity via DNA intercalation.

- 6-Bromo-2-phenylbenzo[d]oxazole (CAS: 537025-33-5): The phenyl group enhances planar rigidity, favoring interactions with kinase ATP-binding pockets.

- Microechmycins : Natural benzoxazole alkaloids with antibiotic properties, highlighting the scaffold’s evolutionary relevance.

Table 2: Structural Comparison of Brominated Benzoxazoles

| Compound | R₁ | R₂ | Biological Activity |

|---|---|---|---|

| This compound | Br | CONH₂ | Antimicrobial precursor |

| 2-Amino-6-bromobenzoxazole | Br | NH₂ | Anticancer |

| 6-Bromo-2-phenylbenzo[d]oxazole | Br | Ph | Kinase inhibition |

The carboxamide moiety in this compound distinguishes it from analogs, enabling participation in peptidomimetic designs and metal-organic frameworks.

Properties

IUPAC Name |

6-bromo-1,3-benzoxazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPSYFXCUFTLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis Approaches

a. Cyclization of 2-Haloanilines with Carboxylic Acids or Derivatives

Traditional methods commence with the amidation of 2-haloanilines with appropriate carboxylic acids, followed by intramolecular cyclization to form the benzoxazole ring. The key steps involve:

- Amidation Reaction: Reacting 2-haloaniline with 2-carboxylic acid derivatives, often under dehydrating conditions.

- Cyclization: Heating or using acid catalysts to promote ring closure, forming the benzoxazole core.

b. Use of Polyphosphoric Acid (PPA) or p-Toluenesulfonic Acid (p-TSA)

These strong acids catalyze dehydration and cyclization, often under microwave irradiation to enhance yields and reduce reaction times. For example, the condensation of 2-haloanilines with carboxylic acids in PPA at elevated temperatures has been reported to yield benzoxazoles efficiently.

Modern Catalytic and Cross-Coupling Strategies

a. Transition Metal-Catalyzed Cross-Coupling

Advances in C−H activation and cross-coupling have enabled more direct routes:

- Palladium-Catalyzed Arylation: Palladium catalysts facilitate direct arylation of heterocycles, including benzoxazoles, from suitable precursors.

- Copper-Catalyzed C−H Activation: Copper catalysts enable C−H functionalization of 2-aminophenols with aryl halides, promoting ring formation without pre-activation steps.

Aryne chemistry has been employed to generate benzoxazoles via intramolecular cyclization of N-(2-halophenyl)benzamides, often under basic or photostimulated conditions, leading to high yields.

Innovative Photochemical and Solvent-Free Methods

a. Photostimulated Cyclization

Recent research demonstrates that irradiation with UV light can induce cyclization of 2-haloanilines or their derivatives, especially in liquid ammonia or DMSO solvents, to form benzoxazoles. This method offers operational simplicity and environmental benefits.

b. Solvent-Free Grinding Techniques

Mechanochemical approaches using mortar and pestle under ambient conditions have been successfully applied:

- Grinding of 2-aminophenol with aromatic aldehydes or halogenated anilines in the absence of solvents.

- Use of catalysts like strontium carbonate or potassium ferrocyanide enhances reaction efficiency, often achieving yields exceeding 90% in less than 2 minutes.

Specific Methods for Bromination and Amide Formation

a. Bromination of Benzoxazole Precursors

Precursor benzoxazoles can be brominated selectively at the 6-position using electrophilic bromination reagents such as N-bromosuccinimide (NBS) under controlled conditions, ensuring regioselectivity.

b. Amide Formation at the 2-Position

The conversion of 6-bromo-benzoxazole to the corresponding carboxylic acid amide involves:

- Activation of the carboxylic acid group through amidation protocols, such as using carbodiimide coupling agents (e.g., EDC or DCC).

- Direct amidation of the acid with ammonia or primary amines under suitable conditions, often facilitated by coupling reagents or catalytic systems.

Data Table Summarizing Preparation Methods

Research Findings and Insights

- Efficiency and Environmental Impact: Solvent-free mechanochemical methods and photochemical cyclizations are increasingly favored due to their high yields, short reaction times, and minimal environmental footprint.

- Catalyst Development: Transition metal catalysts, especially palladium and copper complexes, have shown significant promise in facilitating direct C−H activation and cross-coupling, streamlining the synthesis.

- Regioselectivity Control: Bromination at the 6-position of benzoxazoles is achievable with high regioselectivity using NBS, enabling subsequent functionalization at this site.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-benzooxazole-2-carboxylic acid amide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzooxazole derivatives can be obtained.

Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.

Reduction Products: Reduction can lead to the formation of amines or alcohols.

Hydrolysis Products: Hydrolysis results in the formation of 6-Bromo-benzooxazole-2-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom attached to a benzooxazole ring, which is a bicyclic structure comprising a benzene ring fused to an oxazole ring. The presence of the carboxylic acid amide functional group enhances its chemical reactivity and potential biological activity. It typically appears as a pink solid and has a molecular weight of 241.04 g/mol .

Pharmaceutical Applications

-

Drug Development :

- This compound is significant in the synthesis of various pharmaceuticals due to its unique structural properties. Its bromo and benzoxazole groups facilitate the development of biologically active compounds.

- Research indicates its potential as an antibacterial agent, particularly against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. It has been utilized in the development of inhibitors targeting bacterial cystathionine γ-synthase (bCSE), enhancing antibiotic efficacy .

-

Biological Activity :

- The compound exhibits notable biological activities attributed to the benzooxazole moiety, which is recognized for its bioactive properties. Studies have shown that derivatives of this compound can significantly enhance the sensitivity of bacteria to antibiotics, making it a candidate for further exploration in medicinal chemistry .

Synthetic Routes

Several synthetic methodologies have been developed for producing this compound, highlighting its accessibility for research purposes:

- Conventional Synthesis : Traditional methods involve multi-step reactions starting from readily available precursors, often yielding moderate to high purity levels.

- Nanocatalysis : Recent advancements include the use of nanocatalysts for more efficient synthesis, which allows for higher yields and reduced reaction times under milder conditions .

Applications in Materials Science

-

Nanotechnology :

- The carboxylic acid component of this compound is utilized in modifying the surfaces of metallic nanoparticles, enhancing their stability and functionality.

- Its role in polymer chemistry includes being part of synthetic pathways that create or modify polymers for various applications, including drug delivery systems.

-

Electrochemical Transformations :

- The compound can participate in electrochemical reactions, showcasing versatility in organic synthesis. This property is particularly valuable for developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 6-Bromo-benzooxazole-2-carboxylic acid amide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

5-Bromo-benzooxazole-2-carboxylic acid amide (CAS 954239-55-5):

- Molecular formula: C₈H₅BrN₂O₂

- Purity: 95%

- The bromine at the 5-position alters electron distribution and steric hindrance compared to the 6-bromo isomer. This positional difference can impact binding affinity in biological systems, as seen in benzothiazole derivatives where substituent placement correlates with MAO-B inhibition .

6-Bromo-2-methylbenzo[d]oxazole (CAS 151230-42-1):

Heterocyclic Core Modifications

- 6-Hydroxybenzothiazole-2-carboxamide derivatives: These compounds exhibit high specificity for MAO-B inhibition, critical in neurodegenerative disease therapy . The substitution of oxygen with sulfur in the heterocycle (benzothiazole vs.

6-Bromopicolinamide (6-Bromopyridine-2-carboxamide):

Enzyme Inhibition Profiles

- MAO-B Inhibition: Benzothiazole-2-carboxamides demonstrate nanomolar-range MAO-B inhibition, attributed to their planar structure and amide substituent . The 6-bromo substitution in benzooxazole analogs may similarly enhance selectivity by optimizing hydrophobic interactions within enzyme active sites.

Comparative Activity Trends

- Lower Activity in Hybrid Compounds : Pyridine-3-sulfonic acid amides exhibit reduced inhibitory potency compared to simpler acids, highlighting the sensitivity of activity to substituent positioning and hybridization . This trend underscores the importance of preserving the benzooxazole core in the target compound for optimal activity.

Physicochemical Data Table

Biological Activity

6-Bromo-benzooxazole-2-carboxylic acid amide (CAS No: 954239-70-4) is a compound characterized by its unique structural features, including a brominated benzooxazole ring and a carboxylic acid amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 23.61 | Induction of apoptosis |

| MCF-7 | 26.31 | Cell cycle arrest at G1 phase |

The compound has shown to induce apoptosis by elevating caspase-3 levels and reducing Bcl-2 levels, suggesting it acts through the intrinsic apoptotic pathway .

Inhibition of Enzymatic Activity

Recent studies have explored the role of this compound in inhibiting specific enzymes related to cancer progression. For instance, it has been evaluated as a potential inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

Table 2: VEGFR-2 Inhibition by Benzoxazole Derivatives

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| 6-Bromo-benzoxazole | 97.38 | VEGFR-2 |

This inhibition is crucial for limiting tumor growth and metastasis .

The biological activity of this compound can be attributed to its structural components, particularly the benzooxazole moiety, which is known for its bioactive properties. The presence of the bromine atom may enhance its reactivity and interaction with biological targets.

Binding Affinity Studies

Binding affinity studies have indicated that this compound interacts effectively with various biological targets, which is essential for its therapeutic potential. These studies often utilize techniques such as surface plasmon resonance or molecular docking to elucidate binding interactions.

Case Study: Neuropathic Disorders

In lead optimization studies involving benzoxazolone carboxamides, compounds structurally related to this compound were tested in animal models of neuropathic lysosomal storage diseases. These studies demonstrated significant reductions in toxic lipid accumulation, highlighting the compound's potential beyond oncology .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique bromination pattern of this compound significantly influences its biological activity. For example:

Table 3: Comparison of Structural Analogues

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromo-benzooxazole-2-carboxylic acid amide | Similar benzooxazole structure | Different bromination position affecting reactivity |

| 6-Chloro-benzooxazole-2-carboxylic acid amide | Similar benzooxazole structure | Chlorine substituent may alter biological activity |

| Benzooxazole-2-carboxylic acid | Unsubstituted benzooxazole | Lacks halogen substitution, potentially less reactive |

The distinct properties of this compound make it an important candidate for further exploration in medicinal chemistry .

Q & A

Q. What interdisciplinary approaches leverage this compound’s properties in materials science or pharmacology?

- Methodological Answer : Explore its use as a ligand in coordination polymers (via bromine’s halogen bonding) or as a kinase inhibitor precursor. Collaborate with computational chemists to screen bioactivity via molecular docking (e.g., AutoDock Vina) against target proteins .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.